molecular formula C9H12O3 B2540378 3-Oxospiro[3.4]octane-1-carboxylic acid CAS No. 2445786-43-4

3-Oxospiro[3.4]octane-1-carboxylic acid

Cat. No.: B2540378
CAS No.: 2445786-43-4
M. Wt: 168.192
InChI Key: JWLXRUKYHJEAQJ-UHFFFAOYSA-N
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Description

3-Oxospiro[3.4]octane-1-carboxylic acid is a spirocyclic compound characterized by a unique bicyclic structure where a single carbon atom is shared between two rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxospiro[3.4]octane-1-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable precursor with a reagent that induces cyclization, such as a strong acid or base under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalytic processes and continuous flow reactors to maintain consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Oxospiro[3.4]octane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Oxospiro[3.4]octane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxospiro[3.4]octane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and exert therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

3-Oxospiro[3.4]octane-1-carboxylic acid is a spirocyclic compound characterized by its unique structural features, including a spirocyclic framework and functional groups such as a carboxylic acid and a ketone. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities and applications.

The molecular formula of this compound is C9H12O3C_9H_{12}O_3, with a molecular weight of approximately 168.19 g/mol. Its structure includes a spirocyclic arrangement that contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
CAS Number2306276-22-0

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

One significant area of study involves the compound's ability to inhibit specific enzymes, which is crucial for drug development. For instance, compounds with similar spirocyclic structures have been investigated for their inhibitory effects on glutamate racemase, an enzyme critical for bacterial cell wall biosynthesis. Such inhibition could lead to the development of new antibacterial agents targeting resistant strains of bacteria .

Pharmacological Potential

The pharmacological properties of this compound suggest it may serve as a lead compound in drug discovery. Its derivatives have been explored for their potential to exhibit anti-inflammatory and analgesic effects, making them candidates for treating conditions like arthritis . Additionally, the compound's unique structure allows for modifications that could enhance its bioactivity and selectivity towards specific biological targets.

Case Studies

Several studies have highlighted the biological activity of spirocyclic compounds similar to this compound:

  • Antibacterial Activity : A study evaluated the inhibitory effects of various spirocyclic compounds on Helicobacter pylori glutamate racemase, revealing that certain derivatives exhibited significant inhibition, suggesting potential use in antibacterial therapies .
  • Anti-inflammatory Effects : Research into related compounds indicated that modifications to the spirocyclic structure could enhance anti-inflammatory properties, providing insights into potential therapeutic applications in chronic inflammatory diseases .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of both ketone and carboxylic acid functionalities suggests that it may participate in hydrogen bonding and other non-covalent interactions, influencing enzyme activity and cellular signaling pathways.

Properties

IUPAC Name

3-oxospiro[3.4]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-7-5-6(8(11)12)9(7)3-1-2-4-9/h6H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLXRUKYHJEAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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